molecular formula C19H18N4O2S B4411672 1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline

1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline

Cat. No. B4411672
M. Wt: 366.4 g/mol
InChI Key: FZXVFIDKLDTXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline is a chemical compound that has been the focus of several scientific studies due to its potential therapeutic applications. This compound is a member of the 1,2,4-triazole family of compounds, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline has been the focus of several scientific studies due to its potential therapeutic applications. It has been shown to possess antimicrobial, antifungal, and anticancer activities. Additionally, it has been investigated for its potential use as an anti-inflammatory and analgesic agent.

Mechanism of Action

The mechanism of action of 1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline is not fully understood. However, it has been suggested that the compound exerts its biological effects through the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the growth of several types of bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, it has been shown to possess anticancer activity against several types of cancer cells, including breast cancer and prostate cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to possess a wide range of biological activities, which makes it a versatile compound for investigating various cellular processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its biological effects.

Future Directions

There are several future directions for research on 1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline. One direction is to investigate its potential use as an anti-inflammatory and analgesic agent. Additionally, further studies are needed to elucidate its mechanism of action and to investigate its potential use in the treatment of various diseases, including cancer and infectious diseases. Finally, future research could focus on developing more efficient and cost-effective methods for synthesizing this compound.

properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-2-10-23-18(16-8-5-12-25-16)20-21-19(23)26-13-17(24)22-11-9-14-6-3-4-7-15(14)22/h2-8,12H,1,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZXVFIDKLDTXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline
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1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline
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1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline
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1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline
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1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline
Reactant of Route 6
1-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline

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